Nemonapride - 187139-87-3

Nemonapride

Catalog Number: EVT-3556921
CAS Number: 187139-87-3
Molecular Formula: C21H26ClN3O2
Molecular Weight: 387.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2R,3R)-nemonapride is an optically active form of nemonapride having (2R,3R)-configuration. It is a conjugate base of a (2R,3R)-nemonapride(1+). It is an enantiomer of a (2S,3S)-nemonapride.
Source and Classification

Nemonapride falls under the category of antipsychotic agents, specifically classified as a dopamine receptor antagonist. Its primary action involves modulation of dopamine pathways in the brain, which are crucial for mood regulation and psychotic symptom management. The drug's ability to selectively target dopamine receptors distinguishes it from traditional antipsychotics, leading to a reduced incidence of extrapyramidal side effects commonly associated with older medications .

Synthesis Analysis

Methods and Technical Details

The synthesis of nemonapride has been explored through various methodologies, emphasizing efficiency and yield. One notable approach involves starting from readily available amino acids, such as D-alanine, and employing asymmetric phase-transfer catalysis. This method has been reported to synthesize nemonapride in just nine steps, highlighting its practicality in pharmaceutical applications .

In another study, a more complex synthetic route was developed using 2,4-pyrrolidinedione (tetramic acid) as a key intermediate. This involved several reactions including condensation, Dieckmann cyclization, and decarboxylation to form derivatives of tetramic acid. Subsequent reduction and amination reactions led to the formation of hydroxypyrrolidine and oxime intermediates, which were then coupled to produce nemonapride .

Molecular Structure Analysis

Structure and Data

The molecular formula of nemonapride is C₁₈H₁₉N₃O, with a molecular weight of approximately 295.36 g/mol. The compound features a complex structure that includes:

  • A pyrrolidine ring
  • An amide functional group
  • A substituted benzene ring

The three-dimensional conformation plays a critical role in its pharmacological activity, influencing how it interacts with various neurotransmitter receptors within the central nervous system .

Chemical Reactions Analysis

Reactions and Technical Details

Nemonapride undergoes several chemical reactions that are crucial for its synthesis and functionalization. Key reactions include:

  • Condensation Reactions: Used to form the initial amide linkages.
  • Cyclization: Essential for forming the pyrrolidine structure.
  • Reduction Reactions: Employed to modify functional groups to achieve desired pharmacological properties.

These reactions are typically monitored using techniques such as thin-layer chromatography and spectroscopic methods (e.g., Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy) to ensure purity and structural integrity throughout the synthesis process .

Mechanism of Action

Process and Data

Nemonapride primarily acts as a selective antagonist at dopamine D4 receptors while also exhibiting activity at D2 receptors. This dual action is believed to contribute to its antipsychotic effects by modulating dopaminergic signaling pathways involved in mood regulation and psychotic symptoms.

The binding affinity of nemonapride for D4 receptors has been quantitatively assessed using radiolabeled ligand binding assays, revealing significant inhibition constants that indicate strong receptor interaction. This mechanism is essential for its therapeutic efficacy in treating schizophrenia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nemonapride exhibits several notable physical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water.
  • Melting Point: The melting point ranges around 150–155°C.

Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its stability profile is crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Nemonapride's primary application lies within psychiatry as an antipsychotic medication for treating schizophrenia. Beyond this clinical use, research continues into its potential applications in other neuropsychiatric disorders due to its unique receptor binding profile.

Additionally, ongoing studies explore the synthesis of novel derivatives of nemonapride that may enhance its efficacy or reduce side effects associated with traditional antipsychotic treatments. Such research aims to expand the therapeutic arsenal available for managing complex psychiatric conditions .

Pharmacological Profile of Nemonapride

Receptor Binding Dynamics: D2-like Antagonism and 5-HT1A Partial Agonism

Nemonapride (EMD-38688, YM-09151-2) exhibits a complex receptor interaction profile centered on high-affinity antagonism at dopamine D2-like receptors and partial agonism at serotonin 5-HT1A receptors. As a benzamide derivative, it demonstrates exceptional potency at dopamine receptors, with binding affinities (Ki) of 0.16 nM for D2, 0.26 nM for D3, and 0.31 nM for D4 subtypes, making it one of the most potent D2-like antagonists among antipsychotics [5] [10]. This potent D2 blockade directly counters dopamine hyperactivity in mesolimbic pathways, thereby alleviating positive symptoms of schizophrenia such as hallucinations and delusions [1] [7].

Concurrently, nemonapride functions as a partial agonist at serotonin 5-HT1A receptors (Ki = 1.8 nM), though with approximately 11-fold lower affinity than for D2 receptors [5] [9] [10]. This dual activity is pharmacodynamically significant: while D2 antagonism provides antipsychotic efficacy, 5-HT1A partial agonism contributes to anxiolytic and potential antidepressant effects, and may mitigate D2-blockade-induced extrapyramidal symptoms [5] [9]. Neurochemical studies confirm that nemonapride's 5-HT1A activity enhances prefrontal dopamine release—a mechanism associated with improved cognition and negative symptom management in schizophrenia—without significantly affecting hippocampal serotonin levels, unlike full 5-HT1A agonists [9].

Table 1: Receptor Binding Profile of Nemonapride

Receptor TypeSubtypeAffinity (Ki, nM)Primary Action
DopamineD20.16Antagonist
DopamineD30.26Antagonist
DopamineD40.31Antagonist
Serotonin5-HT1A1.8Partial Agonist
Serotonin5-HT2A9.4Antagonist
Sigmaσ180–3,000Low affinity

Source: [5] [10]

Selectivity Profiles: Differential Affinity for Dopaminergic vs. Sigma Receptors

While nemonapride demonstrates exceptional selectivity for D2-like receptors over D1 receptors, its binding to sigma (σ) receptors complicates pharmacological characterization. Radioligand binding studies using [³H]-nemonapride reveal significant off-target binding to sigma receptors, particularly in cortical and cerebellar regions where dopamine receptor density is low. In calf brain studies, [³H]-nemonapride labeled multiple sites, with sigma sites being prominent in the frontal cortex and cerebellum, while dopaminergic sites dominated only in the striatum [2] [6]. This sigma binding exhibits a σ1-like profile, evidenced by inhibition patterns with selective ligands: haloperidol > PPAP > pentazocine > DTG > U-50488 > R(+)-3-PPP [2] [6].

The clinical relevance of this sigma binding remains uncertain, though in vivo PET studies in mice using [¹¹C]-nemonapride confirm sigma binding in cortex and cerebellum, which can be selectively inhibited by sigma ligands like haloperidol and pentazocine but not by dopaminergic agents like sulpiride [3]. Importantly, sigma binding introduces methodological challenges when using [³H]-nemonapride to quantify D4 receptors via subtraction methods ([³H]-nemonapride minus [³H]-raclopride binding), as the residual binding includes sigma components rather than purely D4 receptors [3] [6] [8]. This cross-reactivity necessitates stringent experimental conditions (e.g., sigma site blockade) when employing nemonapride as a selective D2-like radioligand [2].

Neurochemical Pathways: Modulation of Dopaminergic, Serotonergic, and Adrenergic Circuits

Nemonapride’s therapeutic effects emerge from integrated modulation across multiple neurotransmitter systems:

  • Dopaminergic Pathways: Beyond striatal D2 blockade, nemonapride modulates mesocortical dopamine release. Unlike typical antipsychotics that suppress cortical dopamine, nemonapride’s 5-HT1A partial agonism facilitates dopamine release in the medial prefrontal cortex—a critical mechanism for addressing cognitive deficits and negative symptoms in schizophrenia [9]. This region-specific effect is dose-dependent and blocked by 5-HT1A antagonists, confirming serotonergic-dopaminergic interplay [9]. Thalamic dopamine pathways also receive dense dopaminergic innervation, positioning nemonapride to regulate sensory gating and nociceptive processing [4].

  • Serotonergic Circuits: Nemonapride’s moderate affinity for 5-HT2A receptors (Ki = 9.4 nM) complements its 5-HT1A activity [5]. While not its primary action, 5-HT2A antagonism may further reduce extrapyramidal side effect risk and contribute to mood stabilization. In the thalamus, serotonin axons densely innervate trigeminovascular neurons, potentially modulating pain pathways relevant to psychiatric comorbidities [4].

  • Adrenergic and Other Systems: Nemonapride exhibits weak affinity for α1-adrenergic receptors, which may contribute to autonomic side effects like orthostatic hypotension [1] [5]. Histological mapping reveals moderate noradrenergic innervation (from locus coeruleus) and histaminergic input (from tuberomammillary nucleus) in thalamic regions targeted by nemonapride, suggesting broader neuromodulatory influence [4]. Thalamic neurons show negligible association with CGRP, oxytocin, or vasopressin axons, indicating pathway selectivity [4].

Table 2: Neurochemical Pathway Modulation by Nemonapride

Brain RegionPrimary Pathways AffectedFunctional Implications
StriatumDopaminergic (D2/D3 dominant)Positive symptom control, motor function regulation
Prefrontal CortexDopaminergic-serotonergic interactionCognitive enhancement, negative symptom improvement
ThalamusDopaminergic, serotonergic, noradrenergicSensory gating, nociceptive processing
HippocampusSerotonergic (minimal direct effect)Limited impact on mood regulation
Cerebellum/CortexSigma receptor bindingMethodological artifact in receptor studies

Source: [1] [4] [9]

The convergence of these pathways positions nemonapride as a nuanced modulator of thalamocortical communication, potentially regulating sensory filtering and cortical integration—processes frequently disrupted in psychotic disorders [4]. Its multi-receptor engagement creates a neurochemical profile distinct from first-generation antipsychotics, though its clinical utility remains geographically limited despite this sophisticated pharmacology [5] [7].

Properties

CAS Number

187139-87-3

Product Name

Nemonapride

IUPAC Name

N-[(2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

InChI

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m1/s1

InChI Key

KRVOJOCLBAAKSJ-RDTXWAMCSA-N

SMILES

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl

Canonical SMILES

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl

Isomeric SMILES

C[C@@H]1[C@@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.